molecular formula C9H13BrN2O2 B13658456 tert-Butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate CAS No. 293733-52-5

tert-Butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Cat. No.: B13658456
CAS No.: 293733-52-5
M. Wt: 261.12 g/mol
InChI Key: BEGYVUYXYJDDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is a brominated imidazole derivative featuring a tert-butyl ester group at position 5, a methyl group at position 1, and a bromine atom at position 2. The tert-butyl group enhances steric protection of the ester, improving stability against hydrolysis, while the bromine atom offers reactivity for cross-coupling or nucleophilic substitution reactions .

Properties

CAS No.

293733-52-5

Molecular Formula

C9H13BrN2O2

Molecular Weight

261.12 g/mol

IUPAC Name

tert-butyl 2-bromo-3-methylimidazole-4-carboxylate

InChI

InChI=1S/C9H13BrN2O2/c1-9(2,3)14-7(13)6-5-11-8(10)12(6)4/h5H,1-4H3

InChI Key

BEGYVUYXYJDDGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(N1C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate typically involves the bromination of a precursor imidazole compound. One common method includes the reaction of 1-methyl-1H-imidazole-5-carboxylate with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out at room temperature to ensure selective bromination at the desired position on the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield tert-butyl 2-amino-1-methyl-1H-imidazole-5-carboxylate, while coupling reactions can produce various biaryl derivatives.

Scientific Research Applications

tert-Butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and tert-butyl ester group can influence the compound’s binding affinity and selectivity towards these targets. The imidazole ring itself can participate in hydrogen bonding and π-π interactions, further contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between tert-Butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate and related compounds:

Compound Name Molecular Formula Molecular Weight Core Heterocycle Substituent Positions Key Functional Groups Applications/Reactivity
This compound (Target) C₉H₁₁BrN₂O₂ ~267.10* Imidazole 1-Me, 2-Br, 5-COOtBu Bromine, tert-butyl ester Cross-coupling reactions, drug intermediates
tert-Butyl 5-bromo-2-methyl-1H-benzo[d]imidazole-1-carboxylate C₁₃H₁₅BrN₂O₂ 311.17 Benzoimidazole 1-COOtBu, 2-Me, 5-Br Bromine, fused benzene ring Pharmaceuticals, materials science
4-[(Methylamino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole C₁₄H₂₂N₄O₅ 326.35 Imidazole 4-(Methylamino)carbonyl, 5-(Alanyl ester) Peptide-like side chains Enzyme inhibition, peptide mimetics
tert-Butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate C₁₂H₁₃BrN₂O₃ 313.15 Indazole 1-COOtBu, 3-oxo, 5-Br Bromine, ketone group Kinase inhibitors, photodynamic therapy

Key Observations:

Structural Variations :

  • The target compound has a simple imidazole core, whereas the benzoimidazole analog (311.17 g/mol) incorporates a fused benzene ring, increasing molecular weight and altering electronic properties .
  • The indazole derivative (313.15 g/mol) features a ketone group at position 3, enhancing electrophilicity compared to the target’s ester functionality .

Reactivity Differences: Bromine at position 2 (target) vs. position 5 (benzoimidazole) influences regioselectivity in substitution or coupling reactions. For example, bromine at position 2 in imidazole may undergo Suzuki-Miyaura coupling more readily due to steric accessibility. The peptide-like substituents in 4-[(methylamino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole make it suitable for biomolecular interactions, contrasting with the target’s simpler structure .

Stability and Applications :

  • Tert-butyl esters in all compounds confer hydrolytic stability, but the benzoimidazole’s fused ring may enhance thermal stability for materials applications .
  • The indazole derivative’s ketone group could serve as a hydrogen-bond acceptor, useful in drug design .

Research Findings and Practical Implications

  • Synthetic Utility : The target compound’s bromine and ester groups enable diverse derivatization, such as palladium-catalyzed cross-coupling to introduce aryl or alkyl groups. In contrast, the benzoimidazole analog’s bromine is less reactive due to steric hindrance from the fused ring .
  • Biological Relevance: Compounds like 4-[(methylamino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole demonstrate the role of imidazole derivatives in mimicking peptide structures for protease inhibition .
  • Safety and Handling : Tert-butyl bromoimidazole derivatives generally require storage under dry, inert conditions to prevent ester hydrolysis or decomposition .

Biological Activity

tert-Butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its unique structure, characterized by a tert-butyl group, a bromine atom at the 2-position of the imidazole ring, and a carboxylate functional group at the 5-position, contributes to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₃BrN₂O₂
  • Molecular Weight : 261.12 g/mol
  • Appearance : Solid (white to yellow)
  • Density : Approximately 1.3 g/cm³
  • Solubility : Soluble in organic solvents

The biological activity of this compound is largely attributed to its interaction with various biological targets. The bromine atom and the tert-butyl ester group influence the compound's binding affinity and selectivity towards enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, enhancing its biological activity.

Anticancer Properties

Research indicates that derivatives of this compound exhibit notable anticancer properties. These compounds have shown efficacy against various cancer cell lines, potentially through mechanisms involving apoptosis induction and inhibition of cell proliferation.

Antimicrobial Activity

Imidazole derivatives, including this compound, have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. This includes effectiveness against resistant strains, making them promising candidates for further development as antimicrobial agents.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes within target organisms, providing a basis for therapeutic interventions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against various bacterial and fungal strains
Enzyme InhibitionInhibits enzymes involved in metabolic pathways

Case Study: Anticancer Efficacy

In a study examining the anticancer effects of this compound on HepG2 liver cancer cells, it was found that the compound significantly inhibited cell growth over a 48-hour period. The mechanism involved activation of apoptotic pathways, leading to increased cell death rates compared to untreated controls.

Case Study: Antimicrobial Activity

A series of experiments tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial therapies.

Q & A

Q. What are the optimal synthetic routes for tert-butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate, and how can reaction conditions be fine-tuned?

Methodological Answer: The synthesis typically involves sequential functionalization of the imidazole core. A tert-butyl ester group is introduced via Boc-protection under anhydrous conditions, followed by regioselective bromination at the 2-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or THF) . Key parameters to optimize include:

  • Temperature control : Bromination proceeds efficiently at 0–25°C to minimize side reactions.
  • Catalyst selection : Lewis acids like FeCl₃ enhance regioselectivity .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity (>95%).

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Combined spectroscopic and crystallographic techniques are essential:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., tert-butyl singlet at ~1.3 ppm, imidazole protons at 7.0–8.0 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures to verify bond lengths and angles (e.g., Br-C bond ≈ 1.90 Å, imidazole ring planarity) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (theoretical [M+H]⁺ = 291.05 g/mol) .

Q. What are the key reactivity trends of this compound under nucleophilic or electrophilic conditions?

Methodological Answer: The bromine atom at C2 is highly reactive toward cross-coupling (e.g., Suzuki-Miyaura), while the ester group undergoes hydrolysis or aminolysis:

  • Cross-coupling : Pd(PPh₃)₄ catalyzes coupling with arylboronic acids (80°C, K₂CO₃, dioxane/water) .
  • Ester hydrolysis : LiOH in THF/H₂O (1:1) cleaves the tert-butyl group to yield the carboxylic acid derivative .
  • Stability : The compound is light-sensitive; reactions require inert atmospheres (N₂/Ar) to prevent decomposition .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate mechanistic pathways in its catalytic transformations?

Methodological Answer: DFT studies (e.g., B3LYP/6-31G* level) model transition states and intermediates:

  • Bromine displacement : Calculate activation barriers for SNAr reactions to predict regioselectivity .
  • Electronic effects : Frontier molecular orbital (FMO) analysis reveals electron-deficient C2, favoring nucleophilic attack .
  • Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions (e.g., DMF stabilizes charged intermediates) .

Q. How does this compound interact with biological targets, and what assays validate its activity?

Methodological Answer: The imidazole core often targets enzymes (e.g., kinases, proteases):

  • Binding assays : Surface plasmon resonance (SPR) measures affinity (KD values) toward recombinant proteins .
  • Cellular activity : MTT assays assess cytotoxicity (IC₅₀) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Docking studies : AutoDock Vina models interactions (e.g., hydrogen bonds with active-site residues) using X-ray structures from the PDB .

Q. What strategies resolve contradictions in crystallographic vs. computational bond-length data?

Methodological Answer: Discrepancies arise from dynamic vs. static models:

  • Multipole refinement : HARt refinement in SHELXL accounts for electron density anisotropy .
  • Thermal motion correction : TLS parameters in crystallography separate static disorder from thermal vibrations .
  • Benchmarking : Compare DFT-optimized gas-phase structures with solid-state X-ray data to identify environmental effects .

Q. How can flow chemistry improve scalability and reproducibility of its synthesis?

Methodological Answer: Continuous flow systems enhance control over exothermic reactions:

  • Microreactors : Maintain precise temperature (e.g., 25±0.5°C) during bromination, reducing side products .
  • Residence time : Optimize via DOE (Design of Experiments) to maximize yield (e.g., 10-minute residence for 85% conversion) .
  • In-line analytics : UV-Vis or IR probes monitor reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.